molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No. B049272
CAS RN: 943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Cyano-6-methoxybenzothiazole has evolved over time, with methods ranging from starting with p-anisidine to employing commercially available 2-amino-6-methoxybenzothiazole for one-step access. Recent advancements have introduced efficient three-step synthesis processes and novel approaches via Cu-catalyzed cyanation, demonstrating scalability and operational benignity (Würfel et al., 2012); (Shahmoradi & Amani, 2018).

Molecular Structure Analysis

Computational studies using density functional theory (DFT) have been crucial in delineating the most stable conformation of 2-Cyano-6-methoxybenzothiazole. These studies help understand the molecular structure at an atomic level, facilitating insights into its reactivity and properties (Shahmoradi & Amani, 2018).

Chemical Reactions and Properties

The chemical reactivity of 2-Cyano-6-methoxybenzothiazole includes its use in the synthesis of Firefly luciferin through reactions with D-cysteine to afford D-luciferin at room temperature in nearly quantitative yield. This showcases its role as a versatile building block in chemiluminescence-based applications and its potential in synthetic organic chemistry (Meroni et al., 2009).

Scientific Research Applications

Synthesis of Firefly Luciferin

  • Scientific Field : Biochemistry and Bioluminescence Studies .
  • Application Summary : 2-Cyano-6-methoxybenzothiazole is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical . Firefly luciferin is a common substrate in biological imaging that originates from some insects and is widely applied in life sciences .
  • Methods of Application : The chemical preparation of firefly luciferin has been described previously . In particular, 2-cyano-6-methoxybenzothiazole has been converted to 2-cyano-6-hydroxybenzothiazole followed by the reaction with cysteine . The title compound was prepared in one step from commercially available 2-amino-6-methoxybenzothiazole by using the Sandmeyer cyanation reaction .
  • Results or Outcomes : The result enabled the effective synthesis of firefly luciferin from this amino compound through three steps in 36% overall yield .

Preparation of 1,2,4-Oxadiazole EthR Inhibitors

  • Scientific Field : Medicinal Chemistry and Drug Discovery .
  • Application Summary : 2-Cyano-6-methoxybenzothiazole is also a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors used in the effort to improve the sensitivity of the human pathogen Mycobacterium tuberculosis .

Synthesis of Firefly Luciferin

  • Scientific Field : Biochemistry and Bioluminescence Studies .
  • Application Summary : 2-Cyano-6-methoxybenzothiazole is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical . Firefly luciferin is a common substrate in biological imaging that originates from some insects and is widely applied in life sciences .
  • Methods of Application : The chemical preparation of firefly luciferin has been described previously . In particular, 2-cyano-6-methoxybenzothiazole has been converted to 2-cyano-6-hydroxybenzothiazole followed by the reaction with cysteine . The title compound was prepared in one step from commercially available 2-amino-6-methoxybenzothiazole by using the Sandmeyer cyanation reaction .
  • Results or Outcomes : The result enabled the effective synthesis of firefly luciferin from this amino compound through three steps in 36% overall yield .

Preparation of 1,2,4-Oxadiazole EthR Inhibitors

  • Scientific Field : Medicinal Chemistry and Drug Discovery .
  • Application Summary : 2-Cyano-6-methoxybenzothiazole is also a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors used in the effort to improve the sensitivity of the human pathogen Mycobacterium tuberculosis .

Synthesis of Firefly Luciferin

  • Scientific Field : Biochemistry and Bioluminescence Studies .
  • Application Summary : 2-Cyano-6-methoxybenzothiazole is a key intermediate in the synthesis of firefly luciferin, the light-emitting chemical . Firefly luciferin is a common substrate in biological imaging that originates from some insects and is widely applied in life sciences .
  • Methods of Application : The chemical preparation of firefly luciferin has been described previously . In particular, 2-cyano-6-methoxybenzothiazole has been converted to 2-cyano-6-hydroxybenzothiazole followed by the reaction with cysteine . The title compound was prepared in one step from commercially available 2-amino-6-methoxybenzothiazole by using the Sandmeyer cyanation reaction .
  • Results or Outcomes : The result enabled the effective synthesis of firefly luciferin from this amino compound through three steps in 36% overall yield .

Preparation of 1,2,4-Oxadiazole EthR Inhibitors

  • Scientific Field : Medicinal Chemistry and Drug Discovery .
  • Application Summary : 2-Cyano-6-methoxybenzothiazole is also a reactant in the preparation of 1,2,4-Oxadiazole EthR inhibitors used in the effort to improve the sensitivity of the human pathogen Mycobacterium tuberculosis .

Safety And Hazards

2-Cyano-6-methoxybenzothiazole is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDWBYQOFXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321545
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-6-methoxybenzothiazole

CAS RN

943-03-3
Record name 943-03-3
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Record name 2-Cyano-6-methoxybenzothiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-methoxy benzothiazole
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Synthesis routes and methods

Procedure details

6-methoxybenzo[d]thiazol-2-amine (9 g, 50 mmol) was reacted with CuCN (8.96 g, 100 mmol) according to the procedure as described in Example 61, Step A to give the title compound as a white solid (2.1 g, 22%). The compound was characterized by the following spectroscopic data:
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
8.96 g
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93
Citations
G Shahmoradi, S Amani - Heterocyclic Communications, 2018 - degruyter.com
… -iodo-6-methoxybenzothiazole to 2-cyano-6-methoxybenzothiazole was achieved using 0.25 … Under these conditions, 2-cyano-6-methoxybenzothiazole was produced in a 90% yield. In …
Number of citations: 3 www.degruyter.com
N Suzuki, T Nomoto, Y Toya, N Kanamori… - Bioscience …, 1993 - Taylor & Francis
… describe an improved and efficient synthesis of 2-cyano-6-methoxybenzothiazole (2), a key … of which pass through a key intermediate, 2-cyano-6-methoxybenzothiazole (2); White et al. …
Number of citations: 16 www.tandfonline.com
Y Toya, M Takagi, H Nakata, N Suzuki… - Bulletin of the …, 1992 - journal.csj.jp
… The key intermediate in all these synthetic schemes is 2cyano-6-methoxybenzothiazole (4), … 2-Cyano-6-methoxybenzothiazole (4): Commercial CuCN (0.54 g) was suspended in water (…
Number of citations: 42 www.journal.csj.jp
G Shahmoradi, S Amani - Turkish Journal of Chemistry, 2018 - journals.tubitak.gov.tr
… numerous efforts and considerable progress achieved in this area, only one protocol is followed: 2-cyano-6-hydroxybenzothiazole is obtained from 2-cyano-6-methoxybenzothiazole by …
Number of citations: 4 journals.tubitak.gov.tr
JE Yeung - 1980 - shareok.org
… peptide bond with 2-cyano-6-methoxybenzothiazole, many … glutathione/2-cyano-6methoxybenzothiazole coupling step. … coupling of 2-cyano-6-methoxybenzothiazole and reduced …
Number of citations: 0 shareok.org
G Shahmoradi, S Amani - Polycyclic Aromatic Compounds, 2018 - Taylor & Francis
… In this work, the synthesis of 2-cyano-6-methoxybenzothiazole from cyanation of diazonium tetrafluoroborate salt of 2-amino-6-methoxybenzothiazole as a green and efficient substrate, …
Number of citations: 1 www.tandfonline.com
G Meroni, P Ciana, A Maggi, E Santaniello - Synlett, 2009 - thieme-connect.com
… ] allow the preparation of the intermediate 2-cyano-6-methoxybenzothiazole (7), that can be … Scheme 3 Synthetic approaches to the preparation of 2-cyano-6-methoxybenzothiazole (7) …
Number of citations: 9 www.thieme-connect.com
T Yoshiaki, T Masaharu, N Hisao, S Nobutaka… - Bulletin of the Chemical …, 1992 - cir.nii.ac.jp
The title compound was prepared in one step from commercially available 2-amino-6-methoxybenzothiazole by using the Sandmeyer cyanation reaction. The result enabled us to …
Number of citations: 6 cir.nii.ac.jp
S Seto, K Ogura, Y Nishiyama - Bulletin of the Chemical Society of …, 1963 - journal.csj.jp
White et al. reported in their short communication1) that firefly luciferin (III) was synthesized from p-anisidine (I) through eight steps. According to them, the preparation of 2-carbamoyl-6-…
Number of citations: 49 www.journal.csj.jp
LJ Bowie - Methods in Enzymology, 1978 - Elsevier
… The key intermediate in all these schemes is 2-cyano-6-methoxybenzothiazole. Upon removal of the methyl group at position 6, the molecule is condensed with D-cysteine to give …
Number of citations: 85 www.sciencedirect.com

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